molecular formula C8H18OS B14648067 2-Methyl-1-sulfanylheptan-2-OL CAS No. 54555-56-5

2-Methyl-1-sulfanylheptan-2-OL

Cat. No.: B14648067
CAS No.: 54555-56-5
M. Wt: 162.30 g/mol
InChI Key: WYNVDWJTEBCQPL-UHFFFAOYSA-N
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Description

2-Methyl-1-sulfanylheptan-2-OL is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to a sulfanyl group (-SH)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-sulfanylheptan-2-OL typically involves the reaction of 2-methyl-1-heptene with hydrogen sulfide (H₂S) in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the addition of the sulfanyl group to the double bond of the alkene.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a steady supply of the compound and can be scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-sulfanylheptan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfanyl group can be reduced to form a thiol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-Methyl-1-sulfanylheptan-2-one.

    Reduction: Formation of 2-Methyl-1-heptanethiol.

    Substitution: Formation of 2-Methyl-1-chloroheptan-2-OL.

Scientific Research Applications

2-Methyl-1-sulfanylheptan-2-OL has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-sulfanylheptan-2-OL involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfanyl groups play crucial roles in its reactivity and interactions with biological molecules. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, which contribute to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-heptanol: Similar structure but lacks the sulfanyl group.

    2-Methyl-1-heptanethiol: Similar structure but lacks the hydroxyl group.

    2-Methyl-1-chloroheptan-2-OL: Similar structure but has a chloro group instead of the sulfanyl group.

Uniqueness

2-Methyl-1-sulfanylheptan-2-OL is unique due to the presence of both hydroxyl and sulfanyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

54555-56-5

Molecular Formula

C8H18OS

Molecular Weight

162.30 g/mol

IUPAC Name

2-methyl-1-sulfanylheptan-2-ol

InChI

InChI=1S/C8H18OS/c1-3-4-5-6-8(2,9)7-10/h9-10H,3-7H2,1-2H3

InChI Key

WYNVDWJTEBCQPL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)(CS)O

Origin of Product

United States

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